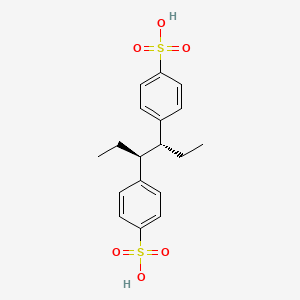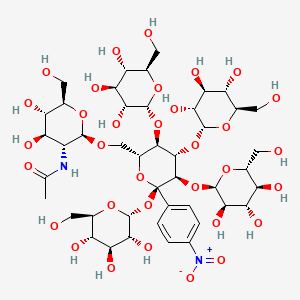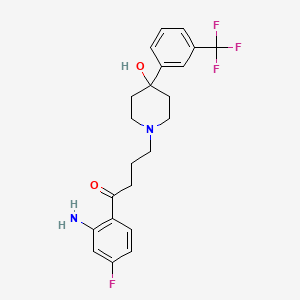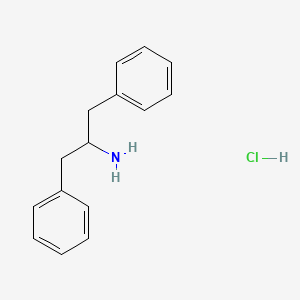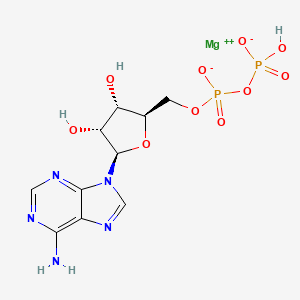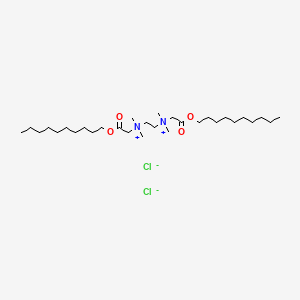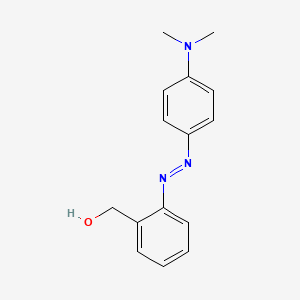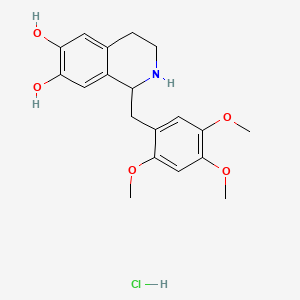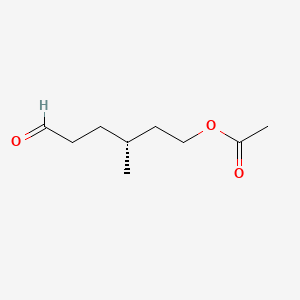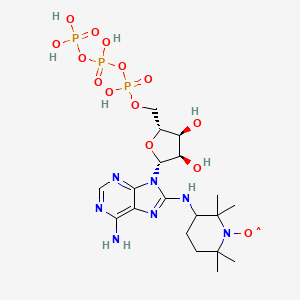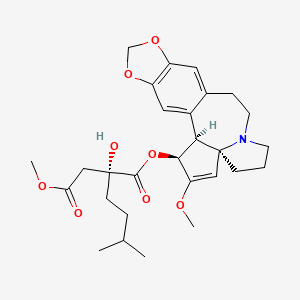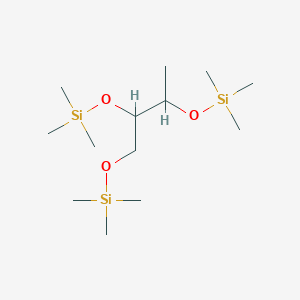
Butane, 1,2,3-tris(trimethylsiloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane, 1,2,3-tris(trimethylsiloxy)- is an organosilicon compound.
Wissenschaftliche Forschungsanwendungen
Synthesis of Silicon-Modified Derivatives
The synthesis of silicon-modified butane-1,4-diol derivatives using 1,4-bis(trimethylsiloxy)but-2-ene demonstrates the versatility of this compound in creating functionalized materials. This process, which involves hydrosilylation and isomerization, highlights the compound's utility in organic synthesis (Engelbrecht et al., 1987).
Role in Oxygen-Permeable Hydrogel Materials
Butane, 1,2,3-tris(trimethylsiloxy)-, has significant applications in the production of oxygen-permeable hydrogel materials, particularly in the context of contact lenses. The compound contributes to higher oxygen permeability and improved mechanical properties of hydrogels, making it valuable in medical and optical applications (Lai, 1995).
Development of Polymethyl(trimethylsiloxy)siloxane
The compound is instrumental in the anionic ring-opening polymerization of 1,3,5-trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane, leading to the creation of polymethyl(trimethylsiloxy)siloxane. This showcases its role in the development of novel polysiloxanes, a class of polymers with wide-ranging industrial and commercial applications (Cai & Weber, 2000).
Thermally Induced Decomposition Studies
Research on the thermally induced decomposition of related compounds provides insights into the stability and decomposition pathways of butane, 1,2,3-tris(trimethylsiloxy)- under specific conditions. This information is crucial for understanding its behavior and safety in various applications (Bahlawane et al., 2008).
Gas Permeation Properties
Studies on the gas permeation properties of related polysiloxanes have implications for the use of butane, 1,2,3-tris(trimethylsiloxy)- in membrane technologies, particularly for fluid separation at high temperatures. The compound's structural properties can influence the permeability and selectivity of membranes (Pinnau & He, 2004).
Eigenschaften
Produktname |
Butane, 1,2,3-tris(trimethylsiloxy)- |
|---|---|
Molekularformel |
C13H34O3Si3 |
Molekulargewicht |
322.66 g/mol |
IUPAC-Name |
1,3-bis(trimethylsilyloxy)butan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C13H34O3Si3/c1-12(15-18(5,6)7)13(16-19(8,9)10)11-14-17(2,3)4/h12-13H,11H2,1-10H3 |
InChI-Schlüssel |
YXTPRNAJOICBLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



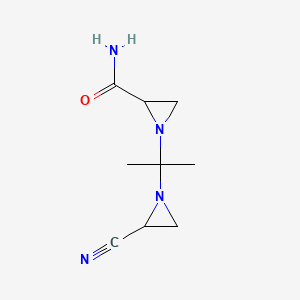
![7-Fluorobenzo[a]pyrene](/img/structure/B1197169.png)
![4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1197173.png)
